molecular formula C8H10BF3KN B7888250 Potassium benzylaminomethyl trifluoroborate

Potassium benzylaminomethyl trifluoroborate

Cat. No.: B7888250
M. Wt: 227.08 g/mol
InChI Key: QFSGMOZSGHDWLJ-UHFFFAOYSA-N
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Description

Potassium benzylaminomethyl trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzylaminomethyl trifluoroborate can be synthesized through nucleophilic substitution reactions involving potassium halomethyltrifluoroborates. One common method involves the reaction of potassium chloromethyltrifluoroborate with benzylamine in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is often scaled up using continuous-flow chemistry techniques. This approach allows for the efficient and large-scale preparation of the compound while maintaining high purity and yield .

Comparison with Similar Compounds

Potassium benzylaminomethyl trifluoroborate can be compared with other organotrifluoroborates, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;(benzylamino)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF3N.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSGMOZSGHDWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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